Salinomycin
Overview
Description
Salinomycin is a polyether ionophore antibiotic that was first isolated from the bacterium Streptomyces albus in 1974 . It exhibits broad-spectrum antibiotic activity, particularly against Gram-positive bacteria, fungi, parasites, and protozoa . This compound has gained significant attention in recent years due to its potent anticancer properties, especially its ability to target cancer stem cells .
Mechanism of Action
Target of Action
Salinomycin, a monocarboxylic polyether antibiotic isolated from Streptomyces albus, primarily targets cancer stem cells (CSCs), particularly breast cancer stem cells (BCSCs) . CSCs are a small subpopulation of cells that have the ability to self-renew and differentiate into tumor cells . They contribute to drug resistance, tumor recurrence, and metastasis .
Mode of Action
This compound acts as a membrane ionophore that facilitates ion flux through the cytoplasmic and mitochondrial membranes . It works as a mobile carrier and discharges K+ rapidly .
Pharmacokinetics
It is known that this compound can efficiently induce proliferation inhibition, cell death, and metastasis suppression against human cancers from different origins both in vivo and in vitro .
Result of Action
The result of this compound’s action involves lysosomal iron sequestration, leading to the production of reactive oxygen species, lysosome membrane permeabilization, and ferroptosis . There is increasing evidence that this compound can inhibit cell proliferation, invasion, and migration in breast cancer and reverse the immune-inhibitory microenvironment to prevent tumor growth and metastasis .
Action Environment
The effect of this compound on the microbiota of cecal content, manure compost, and soil has been studied . In the animal model of coccidia infection, the treatment of this compound and ethanamizuril may reconstruct a new equilibrium of the intestinal microbiota . In an in vitro environment, the effect of ethanamizuril on composting and soil microbiota seems to be slight. This compound has a great impact on the microbial communities of manure composting and soil . In particular, the promoting effect of this compound on Proteobacteria phylum should be further concerned .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salinomycin can be synthesized through various methods. One common approach involves the fermentation of Streptomyces albus followed by extraction and purification . The process typically includes the following steps:
Fermentation: The bacterium is cultured in a suitable medium to produce this compound.
Extraction: The culture broth is filtered, and the filtrate is extracted with organic solvents.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation and extraction processes. The fermentation is carried out in bioreactors, and the extraction and purification steps are optimized for high yield and purity . The final product is often formulated into granules or fine powders for ease of use in various applications .
Chemical Reactions Analysis
Types of Reactions
Salinomycin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with enhanced antimicrobial and anticancer activities . These derivatives are often tested for their efficacy in different biological assays .
Scientific Research Applications
Comparison with Similar Compounds
Salinomycin is often compared with other polyether ionophores such as monensin and nigericin. While all these compounds share similar ionophore activity, this compound is unique in its potent anticancer properties . Unlike monensin and nigericin, which are primarily used as veterinary antibiotics, this compound has shown significant promise in targeting cancer stem cells and overcoming drug resistance in cancer therapy .
List of Similar Compounds
Biological Activity
Salinomycin is a polyether antibiotic initially used as a coccidiostat in veterinary medicine, particularly for poultry. Over recent years, it has garnered attention for its potential therapeutic applications in oncology, particularly in targeting cancer stem cells (CSCs) and overcoming multidrug resistance. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and potential clinical applications.
This compound exhibits multiple mechanisms of action that contribute to its anticancer properties:
- Targeting Cancer Stem Cells : this compound selectively targets CSCs, which are often resistant to conventional therapies. It induces apoptosis and inhibits tumorsphere formation in various cancer cell lines, including breast and lung cancers .
- Induction of Autophagy : Research indicates that this compound can trigger autophagic cell death. This process involves the activation of autophagy-related proteins and the accumulation of reactive oxygen species (ROS), leading to cell death .
- Inhibition of DNA Repair : this compound has been shown to interfere with DNA repair mechanisms, particularly by decreasing the levels of RAD51, a protein involved in homologous recombination repair. This property enhances the sensitivity of cancer cells to radiation therapy .
- Modulation of Signaling Pathways : The compound affects several signaling pathways, including the Wnt and MAPK pathways, which are crucial for cell proliferation and survival .
Summary Table of Mechanisms
Mechanism | Description |
---|---|
Targeting CSCs | Induces apoptosis in cancer stem cells and inhibits tumorsphere formation |
Induction of Autophagy | Triggers autophagic cell death via ROS production |
Inhibition of DNA Repair | Decreases RAD51 levels, enhancing sensitivity to radiation |
Modulation of Signaling Pathways | Affects Wnt and MAPK pathways critical for cell survival |
Anticancer Activity
This compound has demonstrated potent anticancer effects across a variety of tumor types:
- Breast Cancer : In clinical studies, this compound treatment resulted in tumor regression and decreased tumor markers in patients with metastatic triple-negative breast cancer .
- Lung Cancer : this compound effectively inhibited tumorsphere formation in lung adenocarcinoma cells and induced apoptosis in CSCs derived from these tumors .
- Gastric Cancer : It has shown efficacy against gastric cancer stem-like cells by inhibiting their proliferation and viability .
Case Studies
- Triple-Negative Breast Cancer :
- Advanced Vulvar Cancer :
- Melanoma :
Antibacterial Activity
Beyond its anticancer properties, this compound also exhibits antibacterial activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . This broad-spectrum activity suggests potential applications in treating infections caused by resistant bacterial strains.
Summary Table of Antibacterial Activity
Bacteria | Activity |
---|---|
MRSA | Effective against multidrug-resistant strains |
Mycobacterium tuberculosis | Exhibits significant antibacterial properties |
Properties
IUPAC Name |
2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O11/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXDHUJYNAXLNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860650 | |
Record name | 2-(6-{6-[2-(5-Ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro[4.1.5~7~.3~5~]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl}-5-methyloxan-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cancer stem cells (CSCs) play important roles in the formation, growth and recurrence of tumors, particularly following therapeutic intervention. Salinomycin has received recent attention for its ability to target breast cancer stem cells (BCSCs), but the mechanisms of action involved are not fully understood. In the present study, we sought to investigate the mechanisms responsible for salinomycin's selective targeting of BCSCs and its anti-tumor activity. Salinomycin suppressed cell viability, concomitant with the downregulation of cyclin D1 and increased p27(kip1) nuclear accumulation. Mammosphere formation assays revealed that salinomycin suppresses self-renewal of ALDH1-positive BCSCs and downregulates the transcription factors Nanog, Oct4 and Sox2. TUNEL analysis of MDA-MB-231-derived xenografts revealed that salinomycin administration elicited a significant reduction in tumor growth with a marked downregulation of ALDH1 and CD44 levels, but seemingly without the induction of apoptosis. Our findings shed further light on the mechanisms responsible for salinomycin's effects on BCSCs., Salinomycin, an antibiotic potassium ionophore, has been reported recently to act as a selective breast cancer stem cell inhibitor, but the biochemical basis for its anticancer effects is not clear. The Wnt/beta-catenin signal transduction pathway plays a central role in stem cell development, and its aberrant activation can cause cancer. In this study, we identified salinomycin as a potent inhibitor of the Wnt signaling cascade. In Wnt-transfected HEK293 cells, salinomycin blocked the phosphorylation of the Wnt coreceptor lipoprotein receptor related protein 6 (LRP6) and induced its degradation. Nigericin, another potassium ionophore with activity against cancer stem cells, exerted similar effects. In otherwise unmanipulated chronic lymphocytic leukemia cells with constitutive Wnt activation nanomolar concentrations of salinomycin down-regulated the expression of Wnt target genes such as LEF1, cyclin D1, and fibronectin, depressed LRP6 levels, and limited cell survival. Normal human peripheral blood lymphocytes resisted salinomycin toxicity. These results indicate that ionic changes induced by salinomycin and related drugs inhibit proximal Wnt signaling by interfering with LPR6 phosphorylation, and thus impair the survival of cells that depend on Wnt signaling at the plasma membrane. | |
Details | PMID:21788521, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3156152, Lu D et al; Proc Natl Acad Sci U S A 108 (32): 13253-7 (2011) | |
Record name | SALINOMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
53003-10-4 | |
Record name | Salinomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALINOMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
112.5-113.5 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1552 | |
Record name | SALINOMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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